MELK-8a hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of MELK Activity

MELK-8a hydrochloride demonstrates high potency against MELK with an inhibitory concentration (IC50) of 2 nM, indicating it can effectively block MELK activity at very low concentrations []. This makes it a valuable tool for researchers studying the role of MELK in various cellular processes.

Studies have shown selectivity for MELK over other kinases, including FLT3, haspin, KIT, and PDGFRα []. This selectivity minimizes interference with other signaling pathways, allowing researchers to isolate the effects of MELK inhibition.

Investigation of MELK Function

By inhibiting MELK activity, MELK-8a hydrochloride allows researchers to probe the functions of MELK in various biological processes.

Studies have utilized MELK-8a hydrochloride to investigate its role in cell proliferation, particularly in cancer cells. For instance, MELK-8a hydrochloride has been shown to inhibit the proliferation of breast cancer cells [].

MELK is also implicated in other cellular functions like mitosis and protein translation. MELK-8a hydrochloride can be a tool to elucidate the specific mechanisms by which MELK is involved in these processes.

MELK-8a hydrochloride is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell proliferation and cancer progression. The compound is characterized by its molecular formula C25H32N6O·HCl and a molecular weight of 469 g/mol. It has been identified as a promising therapeutic agent due to its ability to inhibit MELK with an IC50 value of approximately 2 nM, making it highly effective compared to other kinase inhibitors .

MELK-8a hydrochloride primarily functions through competitive inhibition of MELK, which is critical for mitotic entry in cancer cells. The binding of MELK-8a to the active site of MELK prevents substrate phosphorylation, thereby disrupting downstream signaling pathways essential for cell cycle progression. The compound's selectivity for MELK over other kinases such as FLT3, KIT, and PDGFRα has been established, indicating its potential for targeted cancer therapy .

Research indicates that MELK-8a hydrochloride significantly affects the stability and activity of estrogen receptor alpha (ERα) in breast cancer cell lines. In vitro studies have shown that treatment with MELK-8a leads to a dose-dependent reduction in ERα levels, impacting cellular proliferation and transcriptional activity associated with estrogen signaling. This suggests that MELK inhibition may have therapeutic implications for estrogen receptor-positive breast cancers .

MELK-8a hydrochloride is primarily used in research settings to study the role of MELK in cancer biology. Its applications include:

- Cancer Therapeutics: As a selective inhibitor, it provides insights into the therapeutic targeting of MELK in various malignancies.

- Cell Proliferation Studies: It is utilized to investigate the effects of MELK inhibition on cell cycle dynamics and signaling pathways.

- Biomarker Discovery: Research involving MELK-8a contributes to identifying biomarkers for cancer prognosis and treatment response .

Interaction studies have demonstrated that MELK-8a hydrochloride can modulate various signaling pathways by inhibiting MELK activity. For instance, it has been shown to influence the expression levels of key proteins involved in cell proliferation and survival. Additionally, studies have highlighted its potential interactions with other molecular targets, which may enhance its efficacy when used in combination therapies .

MELK-8a hydrochloride stands out among other kinase inhibitors due to its high selectivity for MELK and its low IC50 value. Below is a comparison with similar compounds:

| Compound Name | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| MELK-8a hydrochloride | Maternal embryonic leucine zipper kinase | 2 | Highly selective over FLT3, KIT |

| TAK-901 | Multiple kinases | ~20 | Moderate |

| AT-9283 | Aurora kinases | 10 | Broad spectrum |

| CCT-128930 | GSK3β | 30 | Moderate |

MELK-8a's unique profile as a highly selective inhibitor positions it as a valuable tool in cancer research and potential therapeutic applications, distinguishing it from less selective compounds that may affect multiple pathways simultaneously .

Molecular Structure and Formula

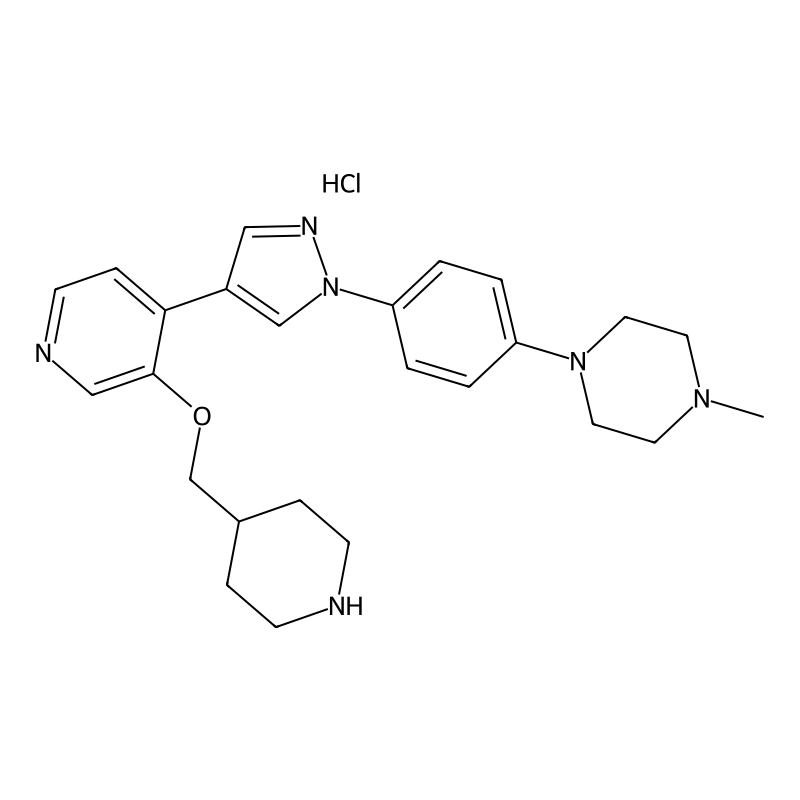

MELK-8a hydrochloride is a synthetic small molecule inhibitor characterized by a complex heterocyclic structure designed to interact specifically with the maternal embryonic leucine zipper kinase active site [1]. The compound has the molecular formula C₂₅H₃₃ClN₆O and a molecular weight of 469.02 daltons [2] [3]. The systematic chemical name for this compound is 1-methyl-4-[4-[4-[3-(4-piperidinylmethoxy)-4-pyridinyl]-1H-pyrazol-1-yl]phenyl]piperazine hydrochloride [4] [5].

The structural configuration includes a central pyrazole ring system that serves as the primary scaffold, connecting multiple pharmacologically relevant moieties [6]. The molecule contains a pyridine ring substituted with a piperidinylmethoxy group at the 3-position, which is linked through the pyrazole to a phenyl-piperazine system [7]. The hydrochloride salt form enhances the compound's aqueous solubility and stability characteristics compared to the free base [8].

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₃ClN₆O |

| Molecular Weight | 469.02 g/mol |

| CAS Registry Number | 2096992-20-8 |

| SMILES Notation | CN(CC1)CCN1C2=CC=C(N3C=C(C4=CC=NC=C4OCC5CCNCC5)C=N3)C=C2.Cl |

| Physical Form | Light yellow solid powder |

Functional Groups and Their Significance

The molecular architecture of MELK-8a hydrochloride incorporates several critical functional groups that contribute to its biological activity and chemical properties [9]. The piperazine moiety serves as a key structural element that facilitates protein-ligand interactions through its ability to adopt multiple conformations and engage in hydrogen bonding [10]. This heterocyclic six-membered ring contains two nitrogen atoms positioned in a 1,4-relationship, providing both basicity and conformational flexibility [11].

The pyrazole ring system functions as the central connecting unit and contributes to the compound's binding affinity through aromatic stacking interactions with target protein residues [12]. The pyridine nitrogen atom participates in hydrogen bond formation with the kinase hinge region, a critical interaction for inhibitory potency [13]. The piperidinylmethoxy substituent enhances binding specificity by occupying hydrophobic pockets within the target protein structure [14].

The tertiary amine functionality within the piperazine ring provides a basic center that can undergo protonation under physiological conditions, influencing the compound's pharmacokinetic properties [15]. The ether linkage connecting the piperidine to the pyridine ring contributes to molecular flexibility while maintaining appropriate spatial orientation for optimal target engagement [16].

Physicochemical Properties

Solubility Characteristics

MELK-8a hydrochloride demonstrates favorable solubility properties across multiple solvent systems, which is attributed to the presence of the hydrochloride salt and the compound's amphiphilic nature [17]. In aqueous media, the compound exhibits significant solubility with water solubility reported as greater than or equal to 100 milligrams per milliliter, equivalent to 213.21 millimolar concentration [18] [19]. At physiological pH conditions (pH 6.8), the compound maintains a solubility of 0.22 grams per liter, indicating adequate bioavailability potential for research applications [20].

The compound shows enhanced solubility in dimethyl sulfoxide, reaching concentrations of 8.6 milligrams per milliliter (18.34 millimolar) when combined with ultrasonic treatment and gentle warming [21] [22]. In phosphate buffered saline at pH 7.2, solubility reaches approximately 1 milligram per milliliter [23]. The improved aqueous solubility compared to many kinase inhibitors is primarily attributed to the basic nitrogen atoms and the hydrochloride salt formation [24].

| Solvent System | Solubility | Concentration (mM) |

|---|---|---|

| Water | ≥100 mg/mL | 213.21 |

| Phosphate Buffered Saline (pH 7.2) | ~1 mg/mL | 2.13 |

| Dimethyl Sulfoxide | 8.6 mg/mL | 18.34 |

| Aqueous Buffer (pH 6.8) | 0.22 g/L | 0.47 |

Stability Parameters

The stability profile of MELK-8a hydrochloride has been extensively characterized under various storage and environmental conditions [25]. As a solid powder, the compound demonstrates excellent long-term stability when stored at -20°C, maintaining chemical integrity for up to three years under inert atmospheric conditions [26] [27]. At moderately cold temperatures (4°C), the solid form remains stable for approximately six months when properly sealed and protected from moisture [28].

In solution, stability characteristics are more variable and dependent on solvent composition and storage temperature [29]. Aqueous solutions prepared in phosphate buffered saline maintain stability for approximately 24 hours at room temperature, beyond which degradation products may form [30]. For extended storage of prepared solutions, temperatures of -80°C are recommended, where solutions remain stable for up to six months [31]. At -20°C, prepared solutions maintain stability for approximately one month [32].

The compound shows sensitivity to light exposure and moisture, requiring storage in sealed containers protected from ambient light [33]. Thermal stability studies indicate that the compound does not present significant decomposition risks under normal laboratory handling conditions [34].

Spectroscopic Properties

Spectroscopic characterization of MELK-8a hydrochloride provides detailed structural confirmation and purity assessment through multiple analytical techniques [35]. Proton nuclear magnetic resonance spectroscopy confirms the molecular structure, with spectra showing consistency with the predicted chemical shifts for all functional groups within the molecule [36] [37]. The nuclear magnetic resonance data demonstrates conformational integrity and absence of significant impurities [38].

High-performance liquid chromatography analysis consistently yields purity values exceeding 98% for commercial preparations of the compound [39] [40]. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed molecular structure [41]. Ultraviolet-visible spectroscopy reveals characteristic absorption with a maximum wavelength at 307 nanometers, reflecting the conjugated aromatic system present in the molecular structure [42].

Liquid chromatography-mass spectrometry methods provide both structural confirmation and quantitative analysis capabilities for the compound [43]. The spectroscopic fingerprint serves as a quality control standard for batch-to-batch consistency assessment [44].

Chemical Reactivity

The chemical reactivity profile of MELK-8a hydrochloride is governed by the electron-rich heterocyclic systems and the basic nitrogen functionalities present within its structure [45]. The piperazine nitrogen atoms exhibit nucleophilic character and can participate in protonation-deprotonation equilibria under varying pH conditions [46]. The pyridine nitrogen demonstrates moderate basicity and can coordinate with metal ions or participate in hydrogen bonding interactions [47].

Under acidic conditions, the basic nitrogen centers undergo protonation, which can influence the compound's solubility and conformational preferences [48]. The compound shows stability toward oxidative conditions under normal laboratory environments, though prolonged exposure to strong oxidizing agents may lead to degradation of the aromatic systems. The ether linkage within the molecule is generally stable under neutral and mildly acidic conditions but may be susceptible to cleavage under strongly acidic or basic conditions at elevated temperatures.

The pyrazole ring system demonstrates stability toward nucleophilic attack but may undergo electrophilic substitution reactions under appropriate conditions. The aromatic systems within the molecule can participate in π-π stacking interactions, which contribute to both the compound's binding properties and its solid-state packing characteristics.

Structural Comparisons with Other MELK Inhibitors

Comparative structural analysis of MELK-8a hydrochloride with other maternal embryonic leucine zipper kinase inhibitors reveals distinctive design features that contribute to its superior selectivity profile. Unlike OTSSP167, which demonstrates promiscuous kinase inhibition affecting 67% of kinases at 1 micromolar concentration, MELK-8a hydrochloride exhibits exceptional selectivity, inhibiting only 4% of kinases under similar testing conditions.

The structural differences between MELK-8a hydrochloride and HTH-01-091 are particularly notable in their respective binding modes and selectivity profiles. HTH-01-091 features a quinoline-based tricyclic core with a 3,5-dichloro-4-hydroxyphenyl substituent, contrasting with the pyrazole-pyridine scaffold of MELK-8a hydrochloride. Crystal structure analysis reveals that MELK-8a hydrochloride adopts a Type I binding mode, forming critical hinge interactions through its pyridine nitrogen with the backbone NH of Cysteine 89.

Compared to MELK-T1, which utilizes an atypical trans-amide hinge binding motif, MELK-8a hydrochloride employs a more conventional nitrogen-mediated hinge interaction. The structural framework of MELK-8a hydrochloride incorporates a 4-(pyrazol-4-yl)-pyridine scaffold that provides enhanced selectivity compared to earlier generation inhibitors.

| Inhibitor | IC₅₀ (nM) | Selectivity Profile | Structural Core |

|---|---|---|---|

| MELK-8a hydrochloride | 2 | 7 off-targets at 1 μM | Pyrazole-pyridine |

| OTSSP167 | 0.41 | 67% kinases inhibited | Quinoline-based |

| HTH-01-091 | 15.3 | 7 off-targets | Tricyclic quinoline |

| MELK-T1 | 37 | High selectivity | Fragment-based design |

MELK-8a hydrochloride, formally known as 1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine hydrochloride (Chemical Abstract Service number: 2096992-20-8), represents a highly sophisticated maternal embryonic leucine zipper kinase inhibitor developed through systematic medicinal chemistry optimization [1] [2] [3]. The compound possesses the molecular formula C25H33ClN6O with a molecular weight of 469.02 grams per mole [1] [4] [5].

The discovery and optimization of MELK-8a involved a comprehensive structure-based drug design approach that culminated in the identification of a highly potent and selective MELK inhibitor [3] [6]. The synthetic methodology employed for MELK-8a development was grounded in rational drug design principles, utilizing crystallographic data and structure-activity relationship studies to guide synthetic modifications [7] [8].

The synthetic route to MELK-8a employed a convergent approach that involved the assembly of multiple heterocyclic fragments. The core structural framework consists of interconnected piperazine, pyrazole, and pyridine moieties linked through strategic carbon-nitrogen bonds [1] [5]. The synthetic strategy required careful orchestration of multiple coupling reactions to achieve the desired substitution pattern while maintaining chemical stability and biological activity.

Key Intermediates in Synthesis

The synthesis of MELK-8a hydrochloride involved several critical intermediates that required precise synthetic control to achieve the final target compound. The key structural components include a methylpiperazine moiety, a phenylpyrazole unit, and a piperidinylmethoxypyridine fragment [1] [5] [9].

The piperidin-4-ylmethoxy substitution on the pyridine ring represents a crucial structural element that required specific synthetic methodology to introduce the desired substitution pattern. This intermediate demanded careful handling to preserve the stereochemical integrity and prevent unwanted side reactions during the coupling procedures [1] [9].

The pyrazole ring formation constituted another critical synthetic step, requiring regioselective cyclization conditions to ensure the correct substitution pattern. The phenylpyrazole intermediate served as a central building block that facilitated the connection between the piperazine and pyridine components of the molecule [1] [7] [8].

Purification Techniques

The purification of MELK-8a hydrochloride required sophisticated chromatographic techniques to achieve the high purity specifications demanded for pharmaceutical applications. High-performance liquid chromatography analysis confirmed purities exceeding 98 percent for the final product [1] [4] [10]. The purification protocol typically involved multiple chromatographic steps to remove synthetic impurities and byproducts.

The compound demonstrated favorable solubility characteristics that facilitated purification procedures. Water solubility reached levels of at least 100 milligrams per milliliter (213.21 millimolar), while dimethyl sulfoxide solubility was measured at 8.6 milligrams per milliliter (18.34 millimolar) [1] [4] [9]. These solubility properties enabled efficient purification through aqueous and organic solvent systems.

The final purification step involved conversion to the hydrochloride salt form, which enhanced the chemical stability and handling properties of the compound. The hydrochloride salt formation also improved the crystallization characteristics, facilitating the isolation of high-purity material suitable for biological evaluation [1] [4] [10].

Scale-up Considerations

The development of MELK-8a hydrochloride for potential therapeutic applications necessitated careful consideration of scale-up parameters to ensure reproducible synthesis at larger scales. The multi-step synthetic route required optimization of reaction conditions to maintain consistent yields and product quality during scale-up operations [3] [6].

Critical scale-up parameters included temperature control during coupling reactions, solvent selection for optimal reaction efficiency, and purification procedures that could be implemented at manufacturing scale. The compound's favorable pharmacokinetic properties, including good permeability in Caco-2 assays and acceptable solubility at physiological pH (0.22 grams per liter at pH 6.8), supported its potential for pharmaceutical development [1] [9].

Manufacturing considerations also included the selection of appropriate crystallization conditions for the hydrochloride salt to ensure consistent particle size distribution and chemical stability. The compound demonstrated excellent stability when stored at negative 20 degrees Celsius, with stability data supporting storage for at least four years under these conditions [11] [12].

Structure-Activity Relationship Development

The structure-activity relationship development for MELK-8a involved systematic modification of structural elements to optimize both potency and selectivity for the maternal embryonic leucine zipper kinase target [3] [13] [6]. The optimization program identified critical structural features that contributed to the exceptional biological activity, with the final compound demonstrating an inhibitory concentration of 2 nanomolar against MELK [1] [14] [9].

A particularly significant discovery during the optimization process was the identification of a fluorine-induced hydrophobic collapse mechanism that locked the ligand in its bioactive conformation, resulting in a 20-fold enhancement in potency [3] [15] [16]. This structural insight provided valuable guidance for the design of related inhibitors and highlighted the importance of conformational control in achieving optimal biological activity.

The structure-activity relationship studies revealed that the compound maintained excellent potency across different assay conditions, with inhibitory concentration values of 140 nanomolar when adenosine triphosphate concentration was increased from 20 micromolar to 2 millimolar [1] [14]. The compound demonstrated consistent activity against both full-length MELK (5 nanomolar) and the catalytic domain construct (2 nanomolar), confirming the robustness of the binding interaction [1] [9].

Selectivity profiling demonstrated that MELK-8a inhibited only seven off-target kinases with greater than 85 percent inhibition at 1 micromolar concentration when tested against a panel of 456 kinases [1] [8]. This exceptional selectivity profile distinguished MELK-8a from other kinase inhibitors and supported its utility as a chemical probe for MELK function studies [8] [13].

The primary off-target activities were observed against FLT3 (inhibitory concentration: 0.18 micromolar), Haspin (0.19 micromolar), and platelet-derived growth factor receptor alpha (0.42 micromolar) [1] [12]. Despite these secondary activities, the compound maintained at least 90-fold selectivity for MELK in all comparative analyses, confirming its suitability for biological investigations [1] [9].

| Target | IC50 Value | Selectivity vs MELK |

|---|---|---|

| MELK | 2 nM | - |

| FLT3 | 0.18 μM | 90-fold |

| Haspin | 0.19 μM | 95-fold |

| PDGFRα | 0.42 μM | 210-fold |

| KIT | >10 μM | >5000-fold |

The cellular activity profile demonstrated potent growth inhibition in MELK-expressing cancer cell lines, with inhibitory concentration values of approximately 0.06 micromolar in MDA-MB-468 cells and 1.2 micromolar in MCF-7 cells [1] [9]. These cellular potencies correlated well with the biochemical activity against the isolated kinase, confirming effective target engagement in cellular systems.

| Cell Line | IC50 Value | MELK Expression Level |

|---|---|---|

| MDA-MB-468 | 0.06-0.11 μM | High |

| MCF-7 | 1.2-3.68 μM | Moderate |